Ethyl azepan-1-ylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl azepan-1-ylacetate, also known as ethyl 4-hydroxy-2-methyl-2-butenoate, is a carboxylic acid ester that has been studied extensively in the scientific community. It is a lipophilic compound that has a variety of applications in research and laboratory experiments.

Scientific Research Applications

Thermochemical Insights

Ethyl azepan-1-ylacetate, closely related to azepan and azepan-1-ylacetonitrile, has been explored in computational and experimental thermochemical studies. These studies reveal insights into the conformational energetics of molecules with flexible ring structures, offering an understanding of their potential energy surfaces and gas-phase standard enthalpy of formation. Such thermochemical insights are crucial for predicting the behavior and reactivity of cyclic and acyclic hydrocarbons and amines, thereby informing their applications in various scientific research areas (Freitas et al., 2014).

Synthesis and Biological Properties

Research has also delved into the synthesis of aminoalkyl esters derived from azepan-1-yl and their methyliodides to evaluate their antibacterial properties. This line of study demonstrates the potential biomedical applications of such compounds, highlighting their high antibacterial activity and, in some cases, peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Chemical Reactivity and Structural Analysis

Further investigations into this compound analogs, such as 2-ethyl-3,3,5,5-tetramethyl- and 2-ethyl-1,3,3,5,5-pentamethyl-1,2,4,5-tetrahydro-3H-benz-2-azepines, have explored their reactivity with ethyl propiolate. This research provides insights into the chemical reactivity and structural transformations of azepan-related compounds, enriching our understanding of their chemical behavior and potential applications in synthetic chemistry (Voskressensky et al., 2009).

Structure-Activity Relationships

Studies on cetiedil analogues, which share structural similarities with this compound, have examined their potential as blockers of the Ca(2+)-activated K+ permeability of erythrocytes. These investigations into structure-activity relationships provide a foundation for the development of more potent agents, demonstrating the relevance of azepan-based compounds in medicinal chemistry and pharmacology (Roxburgh et al., 2001).

Properties

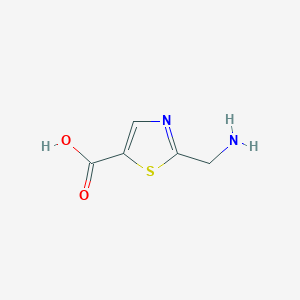

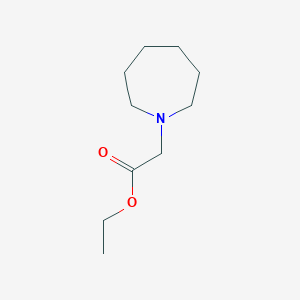

IUPAC Name |

ethyl 2-(azepan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROESXCPJJVXAQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623395 |

Source

|

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99176-11-1 |

Source

|

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)